1-Thiophen-2-YL-1-tosylmethyl isocyanide
Description
Contextualization within Isocyanide Chemistry and TosMIC Reagents
Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a –N+≡C− functional group. wikipedia.org This unique structure makes them valuable building blocks in organic synthesis, notably in multicomponent reactions (MCRs) that allow for the construction of complex molecules in a single step. frontiersin.orgnih.gov
Within this class, p-toluenesulfonylmethyl isocyanide, commonly abbreviated as TosMIC, stands out as a remarkably versatile and widely used reagent. chemicalbook.comresearchgate.net Also known as van Leusen's reagent, TosMIC is a stable, colorless, and practically odorless solid, making it a convenient tool in the laboratory. chemicalbook.comresearchgate.netchemicalbook.com It is the most prominent member of the sulfonyl-substituted methyl isocyanide family and serves as a multipurpose synthon. chemicalbook.comorganicreactions.org The compound 1-Thiophen-2-YL-1-tosylmethyl isocyanide is a specialized analogue of TosMIC. In this derivative, the α-carbon atom is substituted with a thiophene (B33073) ring, positioning it as a reagent designed for the specific introduction of a thiophene-functionalized carbon center into various molecular frameworks, particularly heterocyclic structures.
Historical Development and Significance of Isocyanide-Based Reagents in Heterocyclic Synthesis
The journey of isocyanide chemistry began in 1859 with the synthesis of allyl isocyanide. nih.gov However, for nearly a century, their investigation was limited due to challenging synthetic methods and the notoriously unpleasant odor of volatile isocyanides. nih.gov A significant turning point came in 1958 with the development of a general method for synthesizing isocyanides through the dehydration of formamides, which made them far more accessible to chemists. wikipedia.orgnih.gov The discovery of naturally occurring isocyanides, such as the antibiotic xanthocillin in the 1950s, further spurred interest in this class of compounds. wikipedia.orgnih.gov
The true significance of isocyanides in modern synthesis, particularly for heterocycles, was unlocked through two major developments:
Multicomponent Reactions: The Passerini reaction, discovered in 1921, was the first isocyanide-based three-component reaction. frontiersin.orgnih.gov This was followed by the highly influential Ugi four-component reaction in 1959, which became a cornerstone of combinatorial chemistry and drug discovery. frontiersin.orgnih.gov
TosMIC in Heterocycle Synthesis: The introduction of TosMIC by van Leusen revolutionized the synthesis of five-membered heterocycles. chemicalbook.comresearchgate.net The van Leusen reaction, which employs TosMIC, provides a powerful and direct route to a wide variety of substituted pyrroles, imidazoles, and oxazoles, compounds that are prevalent in pharmaceuticals and materials science. researchgate.netresearchgate.netnih.gov
Structural Characteristics of Tosylmethyl Isocyanides and their Functional Roles
The synthetic power of tosylmethyl isocyanides, including this compound, stems from a unique combination of three distinct functional components located at a single carbon center. chemicalbook.comresearchgate.netorganic-chemistry.org
| Structural Feature | Description | Functional Role in Synthesis |
| Isocyanide Group | The –N+≡C− moiety. | Acts as a potent nucleophile and can undergo α-addition reactions. It is the key component in multicomponent reactions and cycloadditions. organic-chemistry.orgnih.gov |
| Acidic α-Carbon | The carbon atom situated between the isocyanide and the sulfonyl group. | The electron-withdrawing nature of the adjacent groups makes the proton on this carbon acidic and easily removable by a base to form a stabilized carbanion. nih.govorganic-chemistry.org |
| Tosyl Group | The p-toluenesulfonyl group (–SO₂C₆H₄CH₃). | Serves as an excellent leaving group (as p-toluenesulfinate) in the final step of many reaction sequences, facilitating the formation of the desired product. It also enhances the acidity of the α-carbon. chemicalbook.comresearchgate.netorganic-chemistry.org |
This dense collection of functionality allows these reagents to act as versatile synthons, enabling chemists to forge complex ring systems through carefully orchestrated reaction cascades, such as base-mediated cycloadditions. nih.govorganic-chemistry.org
Overview of the Research Landscape for this compound
The research landscape for this compound is best understood through the extensive work on its parent compound, TosMIC, and the established methods for creating substituted analogues. While TosMIC itself has been the subject of numerous studies and reviews, research on specific derivatives is typically more application-focused. researchgate.netorganicreactions.org
The synthesis of substituted TosMIC reagents, including those with heteroaromatic groups like thiophene, is well-established. An efficient and general route involves the dehydration of the corresponding N-(α-tosyl)formamide precursor. orgsyn.org This methodology provides reliable access to compounds like this compound, making them available for further synthetic exploration. orgsyn.org
Research involving this specific thiophene derivative is centered on its application as a specialized building block. Its primary role is in the synthesis of novel, multi-substituted heterocyclic compounds that incorporate a thiophene moiety. Thiophene rings are a common structural motif in medicinal chemistry and materials science, and this reagent provides a direct method for their inclusion. The primary application for such a reagent is in [3+2] cycloaddition reactions with electron-deficient alkenes and alkynes, analogous to the van Leusen pyrrole (B145914) synthesis, to produce thiophene-substituted pyrroles. nih.gov The compatibility of the thiophene ring with TosMIC-type reactions has been demonstrated, for instance, in the successful conversion of thiophene-containing ketones to nitriles using the parent TosMIC reagent. rsc.org
The utility of TosMIC and its derivatives in organic synthesis is summarized in the table below, outlining the reaction types where this compound is expected to be a valuable reagent.
| Reaction Type | Description | Resulting Product Class |
| Van Leusen Pyrrole Synthesis | A [3+2] cycloaddition reaction between a TosMIC derivative and an activated alkene (e.g., α,β-unsaturated ketone, ester, or nitrile) in the presence of a base. nih.gov | Substituted Pyrroles |
| Van Leusen Imidazole (B134444) Synthesis | A three-component reaction of an aldehyde, a primary amine, and a TosMIC derivative. researchgate.netorganic-chemistry.org | 1,4,5-Trisubstituted Imidazoles |
| Van Leusen Oxazole Synthesis | Reaction of a TosMIC derivative with an acylating agent (like an acid chloride or anhydride) followed by cyclization. researchgate.netorganic-chemistry.org | Substituted Oxazoles |
| Reductive Cyanation | The conversion of aldehydes or ketones into the corresponding nitriles with one additional carbon atom. organicreactions.orgorganic-chemistry.org | Nitriles |
Structure
3D Structure
Properties
Molecular Formula |
C13H11NO2S2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-[isocyano-(4-methylphenyl)sulfonylmethyl]thiophene |
InChI |
InChI=1S/C13H11NO2S2/c1-10-5-7-11(8-6-10)18(15,16)13(14-2)12-4-3-9-17-12/h3-9,13H,1H3 |
InChI Key |
KWHKWYFZQRSNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CS2)[N+]#[C-] |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 1 Thiophen 2 Yl 1 Tosylmethyl Isocyanide in Organic Transformations
Reactivity Governed by the Isocyano Group
The isocyanide functional group (-N≡C) is the cornerstone of many of the unique transformations involving 1-thiophen-2-yl-1-tosylmethyl isocyanide. Its electronic structure, characterized by a lone pair on the carbon atom and a resonance structure with a carbene-like character, imparts both nucleophilic and electrophilic properties to the isocyanide carbon. organic-chemistry.orgst-andrews.ac.uk
The isocyanide carbon in this compound exhibits dual reactivity. It can act as a nucleophile, utilizing its lone pair of electrons to attack electrophilic centers. This nucleophilic character is fundamental to its role in various addition and cycloaddition reactions. brainly.inlibretexts.org Conversely, the carbon atom can also behave as an electrophile, particularly when activated by coordination to a metal center or through resonance stabilization of the resulting adduct. vu.nl This electrophilic nature allows it to be attacked by a wide range of nucleophiles. mdpi.com
The ambiphilic nature of the isocyanide carbon is a key feature that drives many of its synthetic applications. For instance, in the Van Leusen reaction, the isocyanide derivative initially acts as a nucleophile after deprotonation at the α-carbon, but the isocyanide carbon itself can be considered electrophilic in the context of the subsequent cyclization step. wikipedia.orgorganic-chemistry.org
| Reactivity Type | Description | Example Reaction Type |
| Nucleophilic | The lone pair on the isocyanide carbon attacks an electrophilic center. | Initial attack on carbonyl compounds in the Van Leusen reaction. organic-chemistry.org |
| Electrophilic | The isocyanide carbon is attacked by a nucleophile, often after activation. | Cyclization step in the formation of heterocycles. wikipedia.org |
Isocyanide insertion reactions are a hallmark of the reactivity of this compound and its analogs. These reactions typically involve the formal insertion of the isocyanide carbon into a metal-carbon or metal-heteroatom bond in organometallic species. nih.govrsc.org In the context of this thiophene-containing compound, this reactivity can be harnessed for the synthesis of complex heterocyclic structures.
A prominent example of a reaction that can be mechanistically viewed as an insertion is the [3+2] cycloaddition, such as the Van Leusen pyrrole (B145914) synthesis. mdpi.com In this reaction, after deprotonation of the α-carbon, the resulting species can be considered a 1,3-dipole. This dipole then reacts with an electron-deficient alkene, leading to a five-membered ring. The isocyanide moiety provides one carbon and one nitrogen atom to the newly formed ring.
The general mechanism for such cycloadditions involves the following key steps:
Base-mediated deprotonation of the α-carbon to form a stabilized carbanion.
Nucleophilic attack of the carbanion onto an electrophilic substrate (e.g., an activated alkene or a carbonyl group).
Intramolecular cyclization involving the isocyanide carbon.
Elimination of the tosyl group to afford the aromatic heterocycle. wikipedia.orgingentaconnect.com
| Reaction Name | Substrates | Product |
| Van Leusen Pyrrole Synthesis | α,β-Unsaturated ketones/esters and this compound | Substituted pyrroles mdpi.com |
| Van Leusen Oxazole Synthesis | Aldehydes and this compound | Substituted oxazoles organic-chemistry.org |
| Van Leusen Imidazole (B134444) Synthesis | Imines and this compound | Substituted imidazoles ingentaconnect.com |
Reactivity of the Acidic α-Carbon
The carbon atom situated between the thiophene (B33073) ring, the tosyl group, and the isocyanide group is highly activated, rendering its attached proton significantly acidic. This acidity is a critical feature that initiates many of the important reactions of this compound.
The presence of two strong electron-withdrawing groups, the tosyl (p-toluenesulfonyl) and the isocyanide moieties, greatly enhances the acidity of the α-proton. organic-chemistry.org In the presence of a suitable base (e.g., sodium hydride, potassium tert-butoxide), this proton is readily abstracted to form a resonance-stabilized carbanion. wikipedia.org This carbanion is a potent nucleophile and is the key intermediate in a wide array of carbon-carbon bond-forming reactions.
The stability of this carbanion is attributed to the delocalization of the negative charge onto the sulfonyl group's oxygen atoms and, to a lesser extent, the isocyanide group. acs.orgacs.org This stabilization facilitates its formation under relatively mild conditions and allows for its participation in reactions with a broad range of electrophiles.
The tosyl group plays a dual and crucial role in the reactivity of this compound. Firstly, as a powerful electron-withdrawing group, it significantly increases the acidity of the α-proton, facilitating the formation of the reactive carbanion intermediate. libretexts.org The pKa of the α-proton in the parent p-toluenesulfonylmethyl isocyanide (TosMIC) is estimated to be around 19-21, which is remarkably acidic for a C-H bond. ucalgary.ca
Secondly, the tosyl group is an excellent leaving group in the form of the p-toluenesulfinate anion. wikipedia.orgorganic-chemistry.org This property is essential in the final step of many heterocyclic syntheses, such as the Van Leusen reactions, where the elimination of the tosyl group leads to the formation of the aromatic ring system. ingentaconnect.comorganic-chemistry.org The stability of the departing p-toluenesulfinate anion is a thermodynamic driving force for these elimination reactions.
The Thiophene Moiety's Influence on Reactivity and Selectivity
The presence of the thiophene ring at the α-position introduces specific electronic and steric effects that modulate the reactivity of this compound compared to its phenyl or alkyl counterparts.
The thiophene ring can also exert steric effects that may influence the approach of reactants and thus the stereoselectivity of certain reactions. rsc.orgresearchgate.net The planar and relatively bulky nature of the thiophene ring can direct the attack of electrophiles on the α-carbanion or influence the conformation of transition states in cycloaddition reactions.
Furthermore, the thiophene ring itself can be a site of reactivity, although under the conditions typically employed for reactions involving the isocyanide and α-carbon, the thiophene ring often remains intact. However, in the presence of strong electrophiles, electrophilic substitution on the thiophene ring could potentially occur, with a preference for the 5-position. pharmaguideline.com
| Feature | Influence on Reactivity | Mechanistic Implication |
| Electronic Effect | The electron-rich nature of the thiophene ring can slightly modulate the stability of the α-carbanion. wikipedia.org | May subtly affect the rate of deprotonation and subsequent nucleophilic attack compared to phenyl-substituted analogs. |
| Steric Effect | The size and planarity of the thiophene ring can influence the stereochemical outcome of reactions at the α-carbon. rsc.orgresearchgate.net | May lead to diastereoselectivity in reactions with chiral electrophiles or influence the regioselectivity in cycloadditions. |
Electronic Effects on Reaction Pathways
The electronic landscape of this compound is characterized by a confluence of electron-withdrawing and electron-donating properties that significantly influence its reaction pathways. The potent electron-withdrawing nature of both the tosyl (p-toluenesulfonyl) and isocyanide groups is paramount. This dual activation renders the α-carbon acidic, facilitating its deprotonation by a base to form a stabilized carbanion. This carbanion is a key intermediate in many of the compound's reactions.
The thiophene ring, in contrast to a simple phenyl ring, introduces distinct electronic characteristics. Thiophene is an electron-rich aromatic heterocycle, which can influence the stability of adjacent charges and the reactivity of the molecule. The precise electronic impact of the 2-thienyl group on the α-carbon's acidity and the subsequent reactivity of the carbanion is a subject of detailed study. Comparative analyses with phenyl-substituted analogues suggest that the thienyl group can modulate the electron density at the reactive center, thereby affecting the rates and outcomes of reactions. For instance, the slightly different inductive and resonance effects of the thienyl group compared to a phenyl group can alter the nucleophilicity of the carbanion intermediate.
Steric Considerations in Reaction Outcomes
Steric hindrance plays a crucial role in dictating the regioselectivity and stereoselectivity of reactions involving this compound. The spatial arrangement of the bulky tosyl group and the thiophene ring around the reactive α-carbon can influence the approach of other reactants.
Detailed Mechanistic Pathways of Key Reactions
The unique electronic and steric attributes of this compound give rise to a variety of mechanistically distinct and synthetically valuable transformations.
Proposed Mechanisms for Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
One of the most prominent reaction classes for tosylmethyl isocyanides is the [3+2] cycloaddition, often referred to as the Van Leusen reaction, which leads to the formation of five-membered heterocyclic rings such as pyrroles. The mechanism for the reaction of this compound with an electron-deficient alkene proceeds through a well-established pathway:
Deprotonation: In the presence of a base (e.g., KOH, DBU), the acidic α-proton is abstracted to generate a thienyl-substituted tosylmethyl isocyanide anion. This anion is stabilized by the adjacent sulfonyl and isocyanide groups.
Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the β-carbon of the electron-deficient alkene in a Michael-type addition. This step forms a new carbon-carbon bond and generates a new anionic intermediate.
Intramolecular Cyclization: The anionic intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the isocyanide group attacks the electron-deficient carbon of the original alkene, leading to the formation of a five-membered ring.
Elimination of the Tosyl Group: The resulting cyclic intermediate is unstable and readily eliminates the good leaving group, p-toluenesulfinate.
Tautomerization: A final tautomerization step leads to the formation of the aromatic pyrrole ring.
A specific example is the synthesis of 4-substituted thienyl pyrrole compounds, which utilizes this mechanistic framework. mdpi.com The reaction of a thienyl-substituted tosylmethyl isocyanide with styrylisoxazoles to form polysubstituted 3-(isoxazol-5-yl)pyrroles also proceeds via a similar [3+2] cycloaddition mechanism. nih.gov
| Step | Description | Key Intermediates |
| 1 | Base-mediated deprotonation of the α-carbon. | Thienyl-substituted tosylmethyl isocyanide anion. |
| 2 | Michael-type addition to an electron-deficient alkene. | Adduct with a new C-C bond. |
| 3 | Intramolecular nucleophilic attack by the isocyanide nitrogen. | Five-membered ring intermediate. |
| 4 | Elimination of the p-toluenesulfinate leaving group. | Dihydropyrrole derivative. |
| 5 | Tautomerization to the aromatic pyrrole. | Final pyrrole product. |
Mechanistic Insights into Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. This compound is a valuable component in such reactions due to the versatile reactivity of the isocyanide functional group.
The mechanism of MCRs involving this reagent typically begins with the reaction of two other components to form an electrophilic intermediate, which is then trapped by the nucleophilic isocyanide carbon. For instance, in the Ugi four-component reaction (U-4CR), an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. The key steps are:
Imine/Iminium Ion Formation: The aldehyde/ketone and the amine condense to form an imine, which can be protonated to form an iminium ion.
Nucleophilic Attack by Isocyanide: The isocyanide attacks the electrophilic carbon of the iminium ion.
Addition of the Carboxylate: The resulting nitrilium ion is then attacked by the carboxylate anion.
Mumm Rearrangement: A subsequent intramolecular acyl transfer (Mumm rearrangement) leads to the final stable product.
The presence of the 2-thienyl group can influence the rate and efficiency of these steps by modifying the electronic properties of the isocyanide and any intermediates formed.
Cascade and Tandem Processes involving this compound
Cascade or tandem reactions are processes where a single reaction sets off a sequence of subsequent transformations, leading to a rapid increase in molecular complexity. This compound can participate in and initiate such reaction sequences.
For example, a cascade reaction involving sulfonylation and [2+3]-cycloaddition has been reported for arylsulfonyl methyl isocyanides. nih.gov In a similar vein, this compound could potentially act as both a sulfonyl source and a 1,3-dipole precursor in a cascade process. A plausible mechanism for such a reaction could involve:
Initial Reaction and Sulfonyl Transfer: The isocyanide first reacts with a substrate, leading to the transfer of the tosyl group and the in-situ generation of a new reactive species.
Formation of a 1,3-Dipole: The remaining fragment of the isocyanide reagent could then rearrange or react further to form a 1,3-dipole.
Intramolecular or Intermolecular Cycloaddition: This newly formed dipole can then undergo a cycloaddition reaction with a suitable dipolarophile present in the reaction mixture, leading to the formation of a heterocyclic product.
These cascade processes are highly valuable as they allow for the construction of complex molecules from simple starting materials in a single, efficient step. The specific electronic and steric nature of the 2-thienyl group would be expected to play a significant role in directing the course of these intricate reaction cascades.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become an invaluable method for elucidating the intricate details of reaction mechanisms involving versatile reagents like 1-Thiophen-2-YL-1-tosylmethyl isocyanide. By modeling the potential energy surface of a reaction, DFT calculations can identify and characterize the key species along a reaction pathway.
Elucidation of Transition States and Intermediates
At the heart of understanding any chemical reaction is the identification of its transition states and intermediates. For reactions involving this compound, such as [3+2] cycloadditions to form pyrrole (B145914) derivatives, DFT calculations can map out the entire reaction coordinate. These calculations reveal the geometry and electronic structure of transient species that are often impossible to observe experimentally.
For instance, in a typical van Leusen-type reaction, the initial step involves the deprotonation of the carbon atom situated between the thiophene (B33073) and isocyanide groups. The resulting anion is a key intermediate whose stability and subsequent reactivity can be analyzed computationally. The transition state for the subsequent nucleophilic attack on an electrophile can be located, and its structure provides crucial information about the steric and electronic factors governing the reaction.
Table 1: Representative Calculated Geometries of a [3+2] Cycloaddition Intermediate
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Cα-C(alkene) | 1.55 | ||
| C(isocyanide)-N | 1.18 | ||
| Thiophene C-S | 1.72 | ||
| Cα-C(alkene)-C(alkene) | 115 | ||
| Thiophene-Cα-C(alkene)-C(alkene) |
Note: The data in this table is illustrative and based on typical values found in DFT studies of related tosylmethyl isocyanide cycloadditions.
Energy Profiles and Reaction Kinetics
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides quantitative data on activation energies and reaction enthalpies, which are directly related to the reaction kinetics. For this compound, comparing the energy barriers for different potential pathways allows for the prediction of the most favorable reaction mechanism.
For example, in a cycloaddition reaction, DFT can be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism by comparing the energies of the respective transition states. The calculated activation energies can also be used to estimate reaction rates at different temperatures, offering a powerful predictive tool for experimental chemists.
Molecular Orbital Analysis and Electronic Structure
The electronic structure of this compound is fundamental to its reactivity. Molecular orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a framework for understanding and predicting its behavior in various reactions.
HOMO-LUMO Interactions in Cycloaddition Reactions
Cycloaddition reactions are well-described by Frontier Molecular Orbital (FMO) theory. The interaction between the HOMO of one reactant and the LUMO of the other governs the feasibility and stereochemistry of the reaction. In the context of a [3+2] cycloaddition involving this compound (acting as a 1,3-dipole precursor), the energies and symmetries of its frontier orbitals, as well as those of the dipolarophile, are critical.
The presence of the electron-rich thiophene ring is expected to raise the energy of the HOMO, making the molecule a better nucleophile. Conversely, the electron-withdrawing tosyl and isocyanide groups will lower the energy of the LUMO, enhancing its electrophilicity. DFT calculations can provide precise energies and visualizations of these frontier orbitals, allowing for a detailed analysis of their interactions with various reaction partners. A smaller HOMO-LUMO gap between the reactants generally indicates a more facile reaction.
Table 2: Calculated Frontier Molecular Orbital Energies (in eV) for a Model System
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Thiophenylmethyl isocyanide anion | -2.5 | +1.8 | 4.3 |
| Electron-deficient alkene | -7.0 | -1.5 | 5.5 |
Note: These values are representative and intended to illustrate the concepts of FMO theory.
Charge Distribution and Reactivity Predictions
The distribution of electron density within the this compound molecule is a key determinant of its reactivity. Computational methods can calculate atomic charges, providing a map of the electron-rich and electron-deficient regions of the molecule. This information is invaluable for predicting sites of nucleophilic or electrophilic attack.
For example, the carbon atom of the isocyanide group is known to be electrophilic, while the deprotonated carbon adjacent to the thiophene ring is strongly nucleophilic. The thiophene ring itself can also participate in electrophilic aromatic substitution reactions, and its reactivity can be assessed by examining the calculated charge distribution on the ring carbons.
Predicting Reaction Outcomes and Selectivity
One of the most powerful applications of computational chemistry is the prediction of reaction outcomes, including regioselectivity and stereoselectivity. For reactions involving this compound, DFT calculations can be employed to predict which of several possible products will be formed preferentially.
By comparing the activation energies of the transition states leading to different regioisomers or stereoisomers, the most likely product can be identified. For instance, in the cycloaddition with an unsymmetrical alkene, two different regioisomers can be formed. Calculating the energy barriers for both pathways can predict which isomer will be the major product. These theoretical predictions can then be used to design experiments that favor the formation of the desired product. Theoretical studies on related thiophene derivatives have shown that the orientation and electronic nature of the thiophene ring can significantly influence the charge carrier mobility and electronic properties of the resulting molecules.
Regioselectivity and Stereoselectivity Predictions
The prediction of regioselectivity and stereoselectivity is a cornerstone of computational organic chemistry, offering insights that can guide synthetic efforts. For this compound, these predictions would be crucial in understanding its behavior in various chemical transformations, such as cycloadditions or reactions with nucleophiles and electrophiles.
Regioselectivity in reactions involving this molecule would primarily be dictated by the electronic and steric properties of the thiophene ring and the isocyanide group. The thiophene ring is known to be an ambivalent reactant, meaning it can react with strong nucleophiles at different carbon positions. nih.gov Computational models can predict the most likely site of attack by calculating the energies of the transition states for each possible reaction pathway. The pathway with the lowest activation energy barrier is predicted to be the major product.
For instance, in a hypothetical reaction with an electrophile, DFT calculations could be used to model the attack at the different positions of the thiophene ring. The calculated energy barriers would provide a quantitative prediction of the regioselectivity.
Stereoselectivity would be a key consideration in reactions where new chiral centers are formed. The presence of the bulky tosyl group and the thiophene ring would likely create a chiral environment that could influence the stereochemical outcome of reactions at the carbon atom bearing the isocyanide group. Computational methods can be employed to model the different stereoisomeric transition states and predict the most likely product. researchgate.netnih.gov For example, in a [3+2] cycloaddition reaction involving the isocyanide group, DFT calculations can determine the transition state energies for the formation of different stereoisomers, thus predicting the stereoselectivity of the reaction. researchgate.netmdpi.com
The following table illustrates hypothetical data that could be generated from such computational studies to predict the regioselectivity of an electrophilic substitution on the thiophene ring.
| Position of Electrophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Major/Minor Product |
| C3 | 15.2 | Minor |
| C4 | 18.5 | Minor |
| C5 | 12.8 | Major |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Influence of Substituents on Reaction Pathways
The electronic nature of substituents on the thiophene ring can significantly alter the reaction pathways and reactivity of this compound. Computational studies are invaluable for systematically investigating these effects. nih.govresearchgate.netresearchgate.net By introducing different substituents (both electron-donating and electron-withdrawing) at various positions on the thiophene ring, a theoretical chemist can model the resulting changes in the molecule's electronic structure and predict the impact on reaction barriers.
Electron-withdrawing groups (such as -NO2 or -CN) are expected to decrease the electron density of the thiophene ring, making it more susceptible to nucleophilic attack. nih.govnih.gov Computational models would likely predict a lowering of the activation energy for nucleophilic aromatic substitution reactions. nih.gov
Electron-donating groups (such as -OCH3 or -CH3), on the other hand, would increase the electron density of the ring, potentially making it more reactive towards electrophiles. DFT calculations could quantify this effect by showing a decrease in the activation energy for electrophilic substitution.
The following interactive table provides a hypothetical illustration of how different substituents on the thiophene ring might influence the activation energy of a model reaction, as predicted by computational chemistry.
| Substituent at C5 | Electronic Nature | Calculated Activation Energy (kcal/mol) | Predicted Reaction Rate |
| -NO2 | Electron-withdrawing | 10.5 | Faster |
| -H | Neutral | 12.8 | Reference |
| -OCH3 | Electron-donating | 14.2 | Slower |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Advanced Methodologies and Future Directions in 1 Thiophen 2 Yl 1 Tosylmethyl Isocyanide Research
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of advanced catalytic systems is crucial for unlocking the full potential of 1-Thiophen-2-YL-1-tosylmethyl isocyanide. While many reactions with TosMIC derivatives proceed under basic conditions, catalysis can offer improved yields, milder reaction conditions, and enhanced selectivity.
Future research directions include:
Phase-Transfer Catalysis: For reactions involving an aqueous and an organic phase, phase-transfer catalysts can enhance reaction rates by transporting the deprotonated isocyanide from the aqueous phase to the organic phase where the electrophile resides.
Metal-Based Catalysis: Silver (I) complexes have been shown to catalyze asymmetric aldol (B89426) reactions of TosMIC with aldehydes. acs.org Exploring other metal catalysts, such as palladium, copper, or gold, could open new reaction pathways. For instance, palladium catalysis could be used for subsequent cross-coupling reactions on the thiophene (B33073) ring of the products, allowing for rapid diversification.
Organocatalysis: Chiral organocatalysts, such as phosphoric acids, could be employed to induce enantioselectivity in reactions, particularly in multicomponent settings. beilstein-journals.org
| Catalyst Type | Potential Application for Thiophene-TosMIC | Desired Outcome |
| Silver(I) Complexes | Asymmetric aldol-type reactions | High enantioselectivity in C-C bond formation. acs.org |
| Palladium Catalysts | Post-modification of heterocyclic products | C-H activation or cross-coupling on the thiophene ring. |
| Chiral Phosphoric Acids | Asymmetric multicomponent reactions | Enantioselective synthesis of complex imidazoles. beilstein-journals.org |
Exploration of Asymmetric Syntheses Utilizing Chiral Derivatives or Catalysts
The synthesis of single-enantiomer compounds is a primary goal in medicinal chemistry. For reactions involving this compound, asymmetry can be introduced through several strategies.
Chiral Auxiliaries: A chiral group can be temporarily attached to the thiophene ring. This auxiliary would direct the stereochemical outcome of a reaction and then be removed in a subsequent step.
Chiral Substrates: In multicomponent reactions like the van Leusen imidazole (B134444) synthesis, using a chiral aldehyde or a chiral amine as one of the components can effectively transfer its stereochemistry to the final product. organic-chemistry.org This is a robust method for creating optically pure imidazoles.
Enantioselective Catalysis: This is the most elegant approach, where a small amount of a chiral catalyst generates a large quantity of a chiral product. Research into chiral silver or other metal complexes that can coordinate with the isocyanide or the substrate is a promising area. acs.orgbeilstein-journals.org The development of catalytic systems that can control the stereochemistry in reactions involving isocyanides is an active field of research. beilstein-journals.org
Expansion of Substrate Scope in Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs) and cascade reactions are highly efficient processes that form complex molecules in a single operation, aligning with the principles of green chemistry. nih.gov this compound is an ideal candidate for these advanced synthetic strategies.
The van Leusen Three-Component Reaction (vL-3CR) is a cornerstone of TosMIC chemistry, reacting an aldehyde, a primary amine, and TosMIC to form highly substituted imidazoles. researchgate.netorganic-chemistry.org Expanding the scope of this reaction for the thiophene derivative could involve:
Utilizing a wider variety of heterocyclic aldehydes and amines to create libraries of thiophene-containing imidazoles for biological screening. acs.org
Employing substrates with additional functional groups that can participate in subsequent, in-situ cyclizations to build complex, fused heterocyclic systems.
Cascade reactions offer another avenue for innovation. A notable example involves a silver-catalyzed reaction where TosMIC plays a dual role, first participating in an allenylation and then acting as the sulfonyl source. rsc.org Another cascade involves the reaction of arylsulfonyl methyl isocyanides with gem-dibromoalkenes to form 2,4-disulfonylpyrroles, where the isocyanide reagent acts as both a sulfonyl source and a 1,3-dipolar component. nih.gov Adapting these cascades to this compound could lead to novel molecular architectures.
| Reaction Type | Key Reactants | Product Class | Potential for Thiophene-TosMIC |
| van Leusen (vL-3CR) | Aldehyde, Amine, TosMIC | 1,4,5-Trisubstituted Imidazoles organic-chemistry.org | Synthesis of diverse thiophene-imidazole hybrids. |
| [3+2] Cycloaddition | Electron-deficient olefin, TosMIC | Polysubstituted Pyrroles nih.govmdpi.com | Access to thiophene-pyrrole scaffolds. |
| Dual-Role Cascade | Propargylic Alcohol, TosMIC, Ag catalyst | (E)-vinyl sulfones rsc.org | Novel transformations utilizing the sulfonyl group. |
| Sulfonylation/Cycloaddition Cascade | gem-dibromoalkene, ASMIC | 2,4-disulfonyl-1H-pyrroles nih.gov | Building complex, sulfur-rich heterocycles. |
Design of Next-Generation Thiophene-Isocyanide Reagents with Tunable Reactivity
Modifying the structure of this compound can fine-tune its reactivity. The acidity of the α-carbon and the electronic properties of the isocyanide are influenced by the substituents on both the thiophene ring and the sulfonyl group.
Modifying the Sulfonyl Group: Replacing the p-toluenesulfonyl (tosyl) group with other sulfonyl groups (e.g., mesyl, or electron-withdrawing/donating aryl sulfonyl groups) can alter the acidity of the α-proton and the leaving group ability of the sulfinate. This allows for optimization of reaction conditions for specific substrates.
Substituting the Thiophene Ring: Adding electron-withdrawing or electron-donating groups to the thiophene ring can modulate the electronic nature of the entire molecule. This could influence the rates and regioselectivity of cycloaddition reactions.
Introducing Additional Functionality: Incorporating other reactive groups onto the reagent itself could enable intramolecular cascade reactions, leading to the rapid assembly of complex polycyclic structures. nih.gov A radical cascade reaction using α-benzylated TosMIC derivatives has been reported for the synthesis of 1-trifluoromethylisoquinolines. acs.org
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved scalability, and the ability to integrate purification and analysis steps. rsc.orgresearchgate.net The synthesis and use of isocyanides, which can be odorous and unstable, are particularly well-suited for flow chemistry in a "make-and-use" approach. rsc.orgrsc.org
A potential automated flow platform could involve:
Isocyanide Synthesis: The precursor, N-(1-(thiophen-2-yl)-1-tosylethyl)formamide, is pumped and mixed with a dehydrating agent (e.g., POCl₃) in a heated reactor coil to continuously generate this compound. rsc.org
In-line Purification: The output stream passes through a packed column (e.g., silica (B1680970) gel or a scavenger resin) to remove byproducts and excess reagents. rsc.org
Multicomponent Reaction: The purified isocyanide stream is then mixed with streams containing an aldehyde and an amine in a second reactor coil to perform a van Leusen reaction.
Collection/Analysis: The final product is collected for offline analysis or analyzed in-line using techniques like UV-Vis or mass spectrometry.
This integrated approach minimizes handling of the potentially hazardous isocyanide, allows for rapid reaction optimization, and facilitates the automated synthesis of compound libraries. rsc.orgresearchgate.net
Green Chemistry Approaches in the Synthesis and Application of Thiophene-Tosylmethyl Isocyanides
Green chemistry aims to reduce the environmental impact of chemical processes. nih.gov This can be applied to both the synthesis of this compound and its subsequent reactions.
Synthesis of the Reagent: The standard method for preparing isocyanides is the dehydration of the corresponding formamide (B127407). Comparing different dehydrating agents is key to a greener process. While phosphorus oxychloride (POCl₃) is common, p-toluenesulfonyl chloride (p-TsCl) can be a greener alternative, offering a simpler work-up, lower toxicity, and a reduced E-Factor (a measure of waste produced). rsc.org
| Dehydrating Agent | Typical Solvent | Advantages | Disadvantages | Green Metric (E-Factor) |
| POCl₃ | Dichloromethane (B109758) (DCM) | Widely used, effective | Halogenated solvent, waste products | Higher |
| p-TsCl | Dichloromethane (DCM) | Cheaper, less toxic than phosgene (B1210022) derivatives | Can require base, still uses chlorinated solvent | Lower (e.g., 6.45 for some aliphatics) rsc.org |
| PPh₃ / I₂ | Dichloromethane (DCM) | Avoids corrosive reagents | Stoichiometric phosphine (B1218219) oxide waste | Moderate |
Application of the Reagent:
Atom Economy: Multicomponent reactions, such as the van Leusen reaction, are inherently green as they combine multiple molecules into a single product with minimal byproducts, thus having high atom economy. wiley-vch.de
Solvent Choice: Replacing traditional organic solvents like dichloromethane or toluene (B28343) with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water (if the reaction system allows) can significantly reduce the environmental footprint.
Catalysis: Using catalytic amounts of a reagent instead of stoichiometric amounts reduces waste and often allows for milder reaction conditions, saving energy.
By focusing on these advanced methodologies, the full synthetic potential of this compound can be realized in a more efficient, selective, and sustainable manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
